5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Brand Name: Vulcanchem
CAS No.: 315676-32-5
VCID: VC21420774
InChI: InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
SMILES: C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl
Molecular Formula: C12H7ClN2S2
Molecular Weight: 278.8 g/mol

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol

CAS No.: 315676-32-5

Cat. No.: VC21420774

Molecular Formula: C12H7ClN2S2

Molecular Weight: 278.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol - 315676-32-5

Specification

CAS No. 315676-32-5
Molecular Formula C12H7ClN2S2
Molecular Weight 278.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Standard InChI Key OBZFUUIPSWALDY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl
Canonical SMILES C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl

Introduction

Chemical Structure and Properties

The compound 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can be classified as an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound, and an organic heterobicyclic compound. Its structure features a thieno[2,3-d]pyrimidine core, which consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic system. The compound has a 4-chlorophenyl group at position 5 and a thiol group at position 4.

The molecular structure contributes significantly to its biological activities and chemical reactivity. The thiol group (-SH) at position 4 is particularly important as it provides a reactive site for various chemical transformations and interactions with biological targets. This functional group can form covalent bonds with cysteine residues in proteins, which may be central to some of its biological effects.

The presence of the 4-chlorophenyl group at position 5 enhances the compound's lipophilicity and may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The chlorine atom, being electronegative, also affects the electronic distribution within the molecule, potentially impacting its binding affinity to biological targets.

PropertyDescription
Chemical ClassificationOrganonitrogen heterocyclic compound, organosulfur heterocyclic compound, organic heterobicyclic compound
StructureThieno[2,3-d]pyrimidine core with 4-chlorophenyl at position 5 and thiol at position 4
CAS Number315676-32-5
ReactivityHigh reactivity at the thiol group; can form covalent bonds with cysteine residues in proteins
StabilityRelatively stable under physiological conditions but can undergo degradation in the presence of reactive oxygen species

The compound's thiol group is susceptible to oxidation, potentially forming disulfide bonds. This chemical property may be relevant to its biological activities, as the formation of disulfide bonds with proteins could be a mechanism of action for some of its effects.

Biological Activities

Antimicrobial Properties

Beyond its anticancer activities, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol has also been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The thiol functionality of the compound may contribute to its reactivity with bacterial enzymes, enhancing its potential as an antimicrobial agent.

Mechanism of Action

Binding Interactions

Molecular docking studies have provided insights into the binding interactions of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol with its molecular targets. These studies have revealed that the compound can effectively bind to the ATP-binding site of kinases like VEGFR-2.

The binding interactions involve hydrogen bonding and hydrophobic contacts that stabilize the binding conformation, which is critical for its inhibitory effects on kinase activity. The thieno[2,3-d]pyrimidine core may engage in π-π stacking interactions with aromatic residues in the binding pocket, while the chlorophenyl group may occupy hydrophobic regions.

The thiol group may form hydrogen bonds or covalent bonds with specific residues in the binding site, contributing to the compound's binding affinity and specificity. These molecular interactions collectively determine the compound's efficacy as an inhibitor of its target proteins.

Research Applications

Medicinal Chemistry Applications

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol has several applications in medicinal chemistry research. Its anticancer and antimicrobial properties make it a valuable compound for drug discovery and development efforts in these therapeutic areas.

As a potential antifolate agent due to its DHFR inhibitory activity, the compound can serve as a lead structure for the development of novel anticancer drugs. Structure-activity relationship studies can be conducted to optimize its potency, selectivity, and pharmacokinetic properties.

The compound's potential as a VEGFR-2 inhibitor also positions it as a candidate for the development of anti-angiogenic drugs, which could be used in the treatment of various cancers where angiogenesis plays a crucial role in tumor progression.

Furthermore, the antimicrobial properties of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol suggest its potential application in the development of new antibacterial agents, which is particularly relevant given the increasing problem of antibiotic resistance.

Biological Research Tools

Due to its thiol group, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol serves as a valuable probe for studying biological pathways involving thiol interactions. Its ability to modulate biochemical pathways makes it useful in understanding cellular processes related to cancer and other diseases.

The compound can be used as a tool to study the role of specific enzymes and proteins in cellular pathways by observing the effects of their inhibition. This can provide insights into the function of these proteins and their potential as therapeutic targets.

In molecular docking studies, the compound can serve as a model ligand for investigating binding interactions with various protein targets. This can help in understanding the structural requirements for effective binding and inhibition, which is valuable information for drug design and development.

Biochemical Analysis

Interactions with Enzymes and Proteins

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways.

The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways. This mechanism of action can be leveraged in the design of specific enzyme inhibitors for therapeutic applications.

Research has also explored the compound's effects on protein expression and activity. By inhibiting specific proteins involved in disease processes, the compound may alter cellular behavior and potentially reverse pathological conditions.

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.

For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation. These cellular effects underpin many of the compound's biological activities, including its anticancer properties.

In laboratory settings, the temporal effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors.

Comparison with Related Compounds

Structure-Activity Relationships

Comparing 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol with related compounds provides insights into structure-activity relationships, which can guide the design of more effective derivatives. While specific comparative data is limited in the search results, general observations can be made based on the structure and known activities of the compound.

The thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, found in various compounds with diverse biological activities. The placement of different substituents on this core can significantly influence the compound's properties and activities.

For instance, compared to the unsubstituted thieno[2,3-d]pyrimidine-4-thiol, the addition of the 4-chlorophenyl group at position 5 in 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol may enhance its lipophilicity and binding affinity to certain targets. This highlights the importance of the 5-position substituent in determining the compound's biological profile.

Similarly, the thiol group at position 4 is crucial for many of the compound's interactions with proteins and enzymes. Replacement of this group with other functionalities, such as an amine or a carbonyl, would likely result in a different activity profile.

Advantages and Limitations

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol offers several advantages as a research compound, including its potential as an inhibitor of important targets in cancer and its utility as a probe for studying thiol interactions in biological systems.

Another potential limitation is the compound's solubility and pharmacokinetic properties, which might need optimization for therapeutic applications. The presence of the chlorophenyl group may enhance lipophilicity, potentially affecting the compound's distribution and metabolism in vivo.

Further research is needed to fully elucidate the advantages and limitations of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol compared to related compounds, particularly in the context of specific therapeutic applications.

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